4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound that contains a triazole ring, a pyrimidine ring, and a thiomorpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction between a β-dicarbonyl compound and an amidine derivative.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a thiol with an epoxide or halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its antimicrobial and antifungal properties.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in cell proliferation, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole ring and have shown potential as anticancer agents.
1,2,4-Triazole derivatives: These compounds are known for their broad range of biological activities, including antimicrobial and antifungal properties.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their therapeutic potential in various applications.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer unique properties and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H12N6S |
---|---|
Molekulargewicht |
248.31 g/mol |
IUPAC-Name |
4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine |
InChI |
InChI=1S/C10H12N6S/c1-3-17-4-2-15(1)9-5-10(13-7-12-9)16-8-11-6-14-16/h5-8H,1-4H2 |
InChI-Schlüssel |
CUSZOPKQUNEKMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1C2=NC=NC(=C2)N3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.